Prt 060128 (potassium)

P2Y12 receptor trafficking inducible receptor pool thrombosis model

PRT 060128 (potassium), also referred to as elinogrel potassium (CAS 936501-01-8), is a small-molecule quinazoline-2,4-dione that functions as a direct-acting, competitive, and reversible antagonist of the platelet P2Y₁₂ purinergic receptor. Unlike thienopyridine prodrugs such as clopidogrel and prasugrel, elinogrel does not require hepatic cytochrome P450-mediated metabolic activation, and it binds competitively at the ADP recognition site with a reported Ki of 23 nM.

Molecular Formula C20H20ClFKN5O5S2
Molecular Weight 568.1 g/mol
Cat. No. B14780687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrt 060128 (potassium)
Molecular FormulaC20H20ClFKN5O5S2
Molecular Weight568.1 g/mol
Structural Identifiers
SMILESCNC1CC2C(CC1F)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)[N-]S(=O)(=O)C4=CC=C(S4)Cl.[K+]
InChIInChI=1S/C20H21ClFN5O5S2.K/c1-23-15-8-12-14(9-13(15)22)25-20(30)27(18(12)28)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17;/h2-7,12-15,23H,8-9H2,1H3,(H3,24,25,26,29,30);/q;+1/p-1
InChIKeyQTAKELQYFWTLOA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PRT 060128 (Potassium) — Direct-Acting, Reversible P2Y₁₂ Antagonist for Antiplatelet Research and Pharmacological Benchmarking


PRT 060128 (potassium), also referred to as elinogrel potassium (CAS 936501-01-8), is a small-molecule quinazoline-2,4-dione that functions as a direct-acting, competitive, and reversible antagonist of the platelet P2Y₁₂ purinergic receptor. Unlike thienopyridine prodrugs such as clopidogrel and prasugrel, elinogrel does not require hepatic cytochrome P450-mediated metabolic activation, and it binds competitively at the ADP recognition site with a reported Ki of 23 nM [1]. The potassium salt form confers aqueous solubility suitable for both intravenous (IV) and oral formulation — a dual-route capability not shared by any other P2Y₁₂ antagonist that reached clinical evaluation [2]. The compound was originally developed by Portola Pharmaceuticals and later licensed to Novartis; clinical development was discontinued after Phase II, but the molecule remains a valuable research tool for studying reversible P2Y₁₂ blockade, inducible receptor pools, and therapeutic-index determinants [3].

Why PRT 060128 (Potassium) Cannot Be Replaced by Generic P2Y₁₂ Inhibitors in Research or Formulation Development


Although elinogrel belongs to the broader class of platelet P2Y₁₂ receptor antagonists, its pharmacological profile diverges fundamentally from each of the major clinical comparators — clopidogrel, prasugrel, ticagrelor, and cangrelor — along at least three axes that preclude simple interchange. First, elinogrel is the sole P2Y₁₂ antagonist that combines direct, metabolism-independent activity with competitive binding at the ADP site and availability by both IV and oral routes; no other agent simultaneously satisfies all three criteria [1]. Second, elinogrel uniquely blocks an intracellular inducible P2Y₁₂ receptor pool that is inaccessible to clopidogrel, a mechanistic difference with direct consequences in in vivo thrombosis models [2]. Third, elinogrel lacks the off-target vascular effects that narrow the therapeutic index of thienopyridines, resulting in a measurably wider separation between antithrombotic efficacy and bleeding liability in preclinical models [3]. These are not merely potency differences but categorical distinctions in mechanism, reversibility kinetics, and tissue-level pharmacology that render elinogrel irreplaceable for specific experimental designs and for any formulation program seeking a dual-route, direct-acting, fully reversible competitive P2Y₁₂ antagonist.

PRT 060128 (Potassium) — Head-to-Head Quantitative Differentiation Evidence Against Closest P2Y₁₂ Comparators


Elinogrel Blocks an Inducible Intracellular P2Y₁₂ Pool That Clopidogrel Cannot Access, Abolishing Residual Thrombosis In Vivo

In a murine FeCl₃ arterial thrombosis model with intravital microscopy, clopidogrel at the maximally efficacious dose (50 mg/kg p.o.) completely inhibited ADP-induced aggregation and surface P2Y₁₂ on resting platelets, yet failed to block an intracellular inducible P2Y₁₂ pool that is externalized upon strong platelet activation; consequently, clopidogrel could not reproduce the full antithrombotic phenotype of genetic P2Y₁₂ deficiency. In direct contrast, elinogrel (60 mg/kg p.o.) not only achieved maximal platelet inhibition but also abolished this inducible pool, and adjunctive IV elinogrel (1 mg/kg i.v.) eliminated the residual thrombosis persisting under maximal clopidogrel treatment [1].

P2Y12 receptor trafficking inducible receptor pool thrombosis model clopidogrel resistance direct-acting antagonist

Elinogrel Demonstrates a Greater Therapeutic Index Than Thienopyridines by Avoiding Off-Target Vessel-Wall Effects

A comprehensive preclinical study compared the therapeutic index (TI) of elinogrel, clopidogrel, and prasugrel head-to-head using multiple in vivo mouse models (FeCl₃-induced arterial thrombosis, tail-transection blood loss, mesenteric vein micropuncture) and ex vivo assays. Elinogrel exhibited a greater TI relative to P2Y₁₂⁻/⁻ mice, whereas both clopidogrel and prasugrel showed a decreased (narrower) TI. The impaired TI of thienopyridines was not attributable to non-P2Y₁₂ platelet activity or coagulation effects but was mechanistically linked to a direct, P2Y₁₂-independent off-target effect at the vessel wall — specifically, inhibition of vascular tone. Prasugrel's off-target vascular effect was further characterized as dose- and time-dependent and reversible in nature [1].

therapeutic index bleeding risk off-target vascular effects P2Y12 antagonist safety vessel wall pharmacology

IV Elinogrel Achieves More Rapid and Potent Peri-Procedural Platelet Inhibition Than Clopidogrel Loading Dose — INNOVATE-PCI Pharmacodynamic Substudy

In the platelet function substudy of the randomized, double-blind, active-controlled INNOVATE-PCI trial (n=56 patients undergoing non-urgent PCI), two IV-to-oral elinogrel regimens (120 mg IV bolus + 100 mg oral BID; 120 mg IV + 150 mg oral BID) were compared against standard clopidogrel therapy (300–600 mg oral loading dose + 75 mg daily). In the acute peri-PCI phase, IV elinogrel bolus achieved more rapid and potent antiplatelet effects compared with clopidogrel; these enhanced effects were sustained during the transition from IV to oral elinogrel through the first 24 hours. During chronic oral dosing, elinogrel produced similar trough platelet reactivity to clopidogrel, with numerically lower reactivity up to 6 hours post-dose that did not reach statistical significance in this pilot investigation [1]. At the time of randomization, 71.4% (40/56) of patients were already on maintenance clopidogrel, demonstrating that IV elinogrel provides incremental platelet inhibition even on a clopidogrel background [1].

percutaneous coronary intervention platelet inhibition onset IV antiplatelet pharmacodynamics INNOVATE-PCI

Single Oral Dose of Elinogrel Reversibly Overcomes High Platelet Reactivity in Clopidogrel Non-Responders, Independent of CYP2C19 Genotype

In a study of 20 previously stented stable patients with high platelet reactivity (HPR) despite maintenance clopidogrel therapy (75 mg/day) plus aspirin, a single 60 mg oral dose of elinogrel produced statistically significant reductions in platelet reactivity within 4 hours of dosing — the earliest time point assessed — across every pharmacodynamic assay employed. Specifically: maximum 5 and 10 μM ADP light transmittance aggregometry (LTA), P < 0.001 vs. predosing; maximum 20 μM ADP LTA, P < 0.05; VerifyNow P2Y12 assay, P < 0.001; thrombelastography, P < 0.05; VASP phosphorylation, P < 0.01; perfusion chamber assay, P < 0.05. The antiplatelet effect was fully reversible within 24 hours (P = ns vs. predosing for all assays). Notably, CYP2C19*2 loss-of-function genotype — present in 77% of HPR patients versus 16% of clopidogrel responders (P = 0.0004) — did not impair elinogrel's activity, confirming complete independence from CYP-mediated bioactivation pathways [1].

clopidogrel non-responsiveness high platelet reactivity CYP2C19 polymorphism pharmacogenomics reversible P2Y12 inhibition

Elinogrel Is the Only P2Y₁₂ Antagonist Combining Direct-Acting, Competitive ADP-Site Binding with Both IV and Oral Availability

Among the five major P2Y₁₂ inhibitors that reached clinical development, elinogrel occupies a unique position in the pharmacological matrix. Clopidogrel and prasugrel are oral-only prodrugs requiring CYP-mediated hepatic activation to form irreversible active metabolites. Ticagrelor is a direct-acting, reversible oral agent but binds non-competitively at a site distinct from the ADP binding pocket. Cangrelor is a direct-acting, reversible IV-only agent. Only elinogrel combines three properties: (1) direct-acting (no metabolic activation required), (2) competitive binding at the ADP recognition site (Ki = 23 nM, IC₅₀ = 20 nM), and (3) availability in both IV and oral formulations [1][2]. This triple feature profile enables experimental paradigms — such as seamless IV-to-oral transition studies and competitive binding analyses under conditions of varying ADP concentration — that are infeasible with any single comparator agent.

dual-route administration competitive antagonist P2Y12 inhibitor classification IV-to-oral bridge direct-acting antiplatelet

In Vitro Platelet Aggregation Potency in Human PRP: Elinogrel vs. Clopidogrel Active Metabolite

In human platelet-rich plasma (hPRP), elinogrel inhibits ADP-induced platelet aggregation with an IC₅₀ of 2.81 nM, reflecting its activity as a direct-acting competitive antagonist at the P2Y₁₂ receptor [1]. For comparison, the active thiol metabolite of clopidogrel (the irreversible inhibitor produced by CYP-dependent hepatic metabolism) exhibits an IC₅₀ of approximately 100 nM in platelet aggregation assays, although exact values vary with assay conditions and the clopidogrel active metabolite is generated ex vivo and is unstable [2]. This approximately 35-fold difference in molar potency in human PRP is consistent with elinogrel's direct receptor engagement versus the metabolic activation bottleneck of clopidogrel, though the comparison must be interpreted cautiously due to differing assay configurations and the irreversible-versus-reversible nature of inhibition.

platelet aggregation assay human PRP P2Y12 potency comparison IC50 benchmarking antiplatelet reference standard

PRT 060128 (Potassium) — Highest-Value Application Scenarios Driven by Quantitative Differentiation Evidence


Investigating the Inducible Intracellular P2Y₁₂ Pool and Its Contribution to Thrombus Formation

For researchers studying P2Y₁₂ receptor trafficking and the limitations of irreversible P2Y₁₂ antagonists, elinogrel potassium is the only validated small-molecule tool that blocks the activation-mobilized inducible P2Y₁₂ receptor pool inaccessible to clopidogrel. As demonstrated by Haberstock-Debic et al. (2011) using in vivo murine FeCl₃ thrombosis models, elinogrel abolishes the residual thrombosis that persists under maximal clopidogrel dosing, enabling definitive interrogation of the inducible-pool contribution to thrombus architecture and stability [1].

Therapeutic Index Studies Requiring a P2Y₁₂ Inhibitor Free of Thienopyridine Off-Target Vascular Effects

In preclinical safety pharmacology programs that quantify the dissociation between antithrombotic efficacy and bleeding risk, elinogrel serves as the preferred P2Y₁₂ reference compound because — unlike clopidogrel and prasugrel — it does not produce P2Y₁₂-independent off-target effects at the vessel wall that narrow the therapeutic index. André et al. (2011) demonstrated that elinogrel achieves a greater TI than P2Y₁₂⁻/⁻ mice, whereas thienopyridines show a decreased TI due to inhibition of vascular tone, making elinogrel essential for any study design that requires a 'clean' P2Y₁₂ blockade without vascular confounding [1].

Peri-Procedural Antiplatelet Pharmacology and IV-to-Oral Bridging Studies

Elinogrel potassium is the only P2Y₁₂ antagonist for which both IV and oral formulations were developed and tested in a randomized, active-controlled clinical trial. The INNOVATE-PCI pharmacodynamic substudy (Angiolillo et al., 2012) provides the sole evidence base demonstrating rapid platelet inhibition with an IV bolus followed by sustained pharmacodynamic effect across the IV-to-oral transition. This makes elinogrel uniquely suited for experimental models of peri-procedural P2Y₁₂ inhibition, formulation bridging, or PK/PD modeling of dual-route antiplatelet therapy [1].

CYP2C19-Independent Antiplatelet Research and Pharmacogenomic Screening Platforms

For laboratories investigating the impact of CYP2C19 polymorphisms on antiplatelet drug response, elinogrel provides an essential positive control that bypasses hepatic bioactivation entirely. Gurbel et al. (2010) showed that a single 60 mg oral dose of elinogrel overcame high platelet reactivity in clopidogrel non-responders with a 77% prevalence of CYP2C19*2 loss-of-function alleles, producing significant inhibition across six orthogonal pharmacodynamic assays within 4 hours and full reversibility within 24 hours. This established elinogrel as a definitive tool for dissociating pharmacodynamic variability attributable to pharmacokinetic (CYP-dependent) versus pharmacodynamic (receptor-level) factors [1].

Quote Request

Request a Quote for Prt 060128 (potassium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.